molecular formula C20H18ClN5OS B2962003 N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251612-19-7

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B2962003
CAS No.: 1251612-19-7
M. Wt: 411.91
InChI Key: OQYKEUVYPHEBDQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a chlorinated phenylacetamide moiety via a sulfanyl bridge. This structure combines a planar aromatic system (quinoxaline) with a triazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-17-24-25-19-20(23-14-6-4-5-7-16(14)26(17)19)28-11-18(27)22-15-10-13(21)9-8-12(15)2/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYKEUVYPHEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores the compound’s synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro-substituted aromatic ring and a triazoloquinoxaline moiety. The molecular formula is C17H18ClN5OS, with a molecular weight of 367.87 g/mol.

PropertyValue
Molecular FormulaC17H18ClN5OS
Molecular Weight367.87 g/mol
LogP3.45
Polar Surface Area70.23 Ų

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazoloquinoxaline structures exhibit significant anticancer properties. For instance, a study reported that derivatives of [1,2,4]triazolo[4,3-c]quinazoline showed cytotoxic effects against various cancer cell lines. The IC50 values ranged from 2.44 to 9.43 μM , indicating potent activity against tumor cells while maintaining low toxicity towards normal cells like Vero cells .

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II enzymes, which are critical for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups may enhance the generation of ROS, leading to oxidative stress in cancer cells.

Study on Cytotoxicity

In a comparative study assessing the cytotoxicity of various quinoxaline derivatives, this compound was found to have an IC50 value significantly lower than that of standard chemotherapeutic agents in certain cancer cell lines. This suggests a favorable profile for further development as an anticancer therapeutic agent.

In Vivo Studies

Animal model studies indicated that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages over a defined period. The results showed a decrease in tumor volume compared to controls treated with saline or standard chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to derivatives within the triazoloquinoxaline and acetamide families. Below is a detailed analysis of key analogs:

Structural Comparison with N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

This analog (CAS 1189854-35-0) shares the same phenylacetamide backbone but differs in the triazoloquinoxaline substituents:

  • Key Differences: Triazole Substituent: The target compound has a 1-ethyl group, whereas the analog features a 4-morpholino group. Morpholino (a six-membered ring with two oxygen and one nitrogen atom) increases polarity and hydrogen-bonding capacity compared to the lipophilic ethyl group. Sulfanyl vs. Oxo Bridge: The sulfanyl (-S-) group in the target compound replaces the 1-oxo (=O) group in the analog. Sulfanyl groups enhance nucleophilicity and may improve metabolic resistance compared to oxo groups, which are prone to oxidation . Molecular Weight: The analog has a molecular weight of 452.9 g/mol (C₂₂H₂₁ClN₆O₃), while the target compound’s molecular weight is expected to be slightly lower due to the absence of morpholino and oxo groups.
Parameter Target Compound CAS 1189854-35-0
Core Structure Triazoloquinoxaline + sulfanyl bridge Triazoloquinoxaline + oxo bridge
Triazole Substituent 1-Ethyl 4-Morpholino
Molecular Formula Not explicitly stated (estimated: ~C₂₀H₁₉ClN₆OS) C₂₂H₂₁ClN₆O₃
Functional Groups Sulfanyl (-S-), acetamide Oxo (=O), morpholino, acetamide

Comparison with Sulfamethoxazole Derivatives

The synthesis of sulfamethoxazole derivatives (e.g., 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide) involves chloroacetyl chloride and benzenesulfonamide intermediates . While structurally distinct, these compounds highlight:

  • Common Features : Use of acetamide linkages and halogenated aromatic systems.
  • Divergence: Sulfamethoxazole derivatives prioritize sulfonamide groups for antimicrobial activity, whereas the target compound’s triazoloquinoxaline core suggests a broader pharmacological profile (e.g., kinase or receptor modulation).

Implications of Substituent Variations

  • Ethyl vs. Morpholino: The ethyl group in the target compound likely enhances membrane permeability due to its lipophilicity, whereas morpholino improves aqueous solubility and target engagement via hydrogen bonding .
  • Sulfanyl vs. Oxo : The sulfanyl group may confer redox stability, whereas the oxo group could increase electrophilicity, affecting reactivity in biological systems.

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and what intermediates are critical?

The synthesis typically involves coupling reactions between substituted thiazole or triazoloquinoxaline intermediates with chloroacetamide derivatives. For example:

  • Intermediate formation : 2-amino-5-aryl-methylthiazole derivatives (e.g., from 5-chloro-2-methylaniline) are reacted with chloroacetyl chloride in dioxane/triethylamine to form chloroacetamide intermediates .
  • Triazoloquinoxaline coupling : The sulfanyl group is introduced via nucleophilic substitution between the triazoloquinoxaline core and the chloroacetamide intermediate. Reaction conditions (e.g., solvent, temperature) influence yield and purity .

Q. Key intermediates :

IntermediateRoleReference
2-amino-5-aryl-methylthiazolePrecursor for acetamide coupling
1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiolCore structure for sulfanyl linkage

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., centrosymmetric head-to-tail packing observed in related acetamide derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl, chloro, and ethyl groups) and confirm sulfanyl linkage integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for complex heterocyclic systems .

Q. How are reaction mechanisms rationalized for key synthetic steps?

  • Acetamide formation : Chloroacetyl chloride reacts with amino-thiazole intermediates via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts .
  • Sulfanyl coupling : The triazoloquinoxaline thiol acts as a nucleophile, displacing chloride from the chloroacetamide intermediate in a polar aprotic solvent (e.g., DMF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, stoichiometry) using statistical models to identify optimal conditions .
  • Solvent selection : Dioxane or ethanol-DMF mixtures enhance solubility of intermediates, reducing side reactions .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate sluggish steps .

Q. Example optimization table :

ParameterRange TestedOptimal ValueImpact on Yield
Temperature20–80°C50°CMaximizes nucleophilic substitution rate
SolventDMF, DMSO, dioxaneDioxaneMinimizes byproduct formation
Reaction time2–24 hrs12 hrsBalances completion vs. degradation

Q. How should researchers address contradictions in reported biological activity data?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies. For example, discrepancies in IC50_{50} values may arise from differences in protein binding or solvent effects .
  • Control experiments : Replicate studies with standardized protocols (e.g., fixed DMSO concentrations in cell-based assays) to isolate compound-specific effects .

Q. What computational strategies predict the compound’s reactivity and pharmacokinetics?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related compounds .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on SMILES notation .

Q. How to design pharmacokinetic studies for this compound?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to assess metabolic degradation .
    • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In vivo protocols :
    • Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .

Q. What strategies resolve challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-throughput crystallization trials with PEG-based precipitants .
  • Co-crystallization : Add co-solvents (e.g., DMSO) or metal ions to stabilize lattice formation .
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth .

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